4-Cyano-3-methoxybenzoic acid 4-Cyano-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 102362-00-5; 581213-69-6
VCID: VC7067537
InChI: InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)
SMILES: COC1=C(C=CC(=C1)C(=O)O)C#N
Molecular Formula: C9H7NO3
Molecular Weight: 177.159

4-Cyano-3-methoxybenzoic acid

CAS No.: 102362-00-5; 581213-69-6

Cat. No.: VC7067537

Molecular Formula: C9H7NO3

Molecular Weight: 177.159

* For research use only. Not for human or veterinary use.

4-Cyano-3-methoxybenzoic acid - 102362-00-5; 581213-69-6

Specification

CAS No. 102362-00-5; 581213-69-6
Molecular Formula C9H7NO3
Molecular Weight 177.159
IUPAC Name 4-cyano-3-methoxybenzoic acid
Standard InChI InChI=1S/C9H7NO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12)
Standard InChI Key MBHJRZMASFIJBE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)O)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Cyano-3-methoxybenzoic acid belongs to the benzoic acid family, distinguished by a methoxy (-OCH3_3) group at position 3 and a cyano (-CN) group at position 4. The IUPAC name for this compound is 4-cyano-3-methoxybenzoic acid, and its systematic structure is represented by the SMILES notation COC1=C(C=CC(=C1)C(=O)O)C#N. The presence of both substituents creates a polarized electronic environment on the benzene ring, influencing its reactivity in electrophilic and nucleophilic transformations.

Key Physicochemical Properties

While solubility data for this compound remain unspecified, its structural analogs suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The compound’s acidity is governed by the carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2), with the methoxy and cyano groups exerting opposing electronic effects: the methoxy group donates electrons via resonance, while the cyano group withdraws electrons inductively.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

Two primary routes have been documented for the synthesis of 4-cyano-3-methoxybenzoic acid:

Route 1: Halogen Exchange and Diazotization (Patent US6613930B2)

This method involves sequential functional group transformations starting from halogenated nitrobenzoic acids:

  • Halogen Exchange: 2-Chloro-4-nitrobenzoic acid undergoes fluorination using a metal fluoride (e.g., KF) to yield 2-fluoro-4-nitrobenzoic acid .

  • Nitro Reduction: Catalytic hydrogenation or treatment with iron/HCl reduces the nitro group to an amine, producing 2-fluoro-4-aminobenzoic acid .

  • Sandmeyer Reaction: Diazotization of the amine with NaNO2_2/HCl, followed by treatment with CuCN, replaces the amino group with a cyano group, yielding 3-fluoro-4-cyanobenzoic acid. Subsequent demethylation or substitution reactions introduce the methoxy group .

Route 2: Bromination and Cyanation (VulcanChem Protocol)

An alternative approach begins with methyl 3-hydroxybenzoate:

  • Bromination: Electrophilic bromination at the para position relative to the hydroxyl group forms methyl 3-hydroxy-4-bromobenzoate.

  • Rosenmund-von Braun Reaction: Reaction with CuCN replaces the bromine atom with a cyano group.

  • Methylation and Hydrolysis: The hydroxyl group is methylated using methyl iodide, followed by saponification of the ester to yield the final carboxylic acid.

Comparative Synthesis Routes

ParameterRoute 1 (Patent)Route 2 (VulcanChem)
Starting Material2-Chloro-4-nitrobenzoic acidMethyl 3-hydroxybenzoate
Key StepsHalogen exchange, SandmeyerBromination, Cyanation
Functional Groups IntroducedCyano, MethoxyCyano, Methoxy
Yield OptimizationHigh-purity intermediatesRequires careful bromination control

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s cyano and methoxy groups make it a valuable precursor for bioactive molecules. For example:

  • Anticancer Agents: Derivatives of 4-cyano-3-methoxybenzoic acid have been explored as kinase inhibitors due to their ability to modulate ATP-binding pockets.

  • Neuropharmaceuticals: Structural analogs act as histamine H3_3 receptor antagonists, potentially addressing neurodegenerative disorders .

Materials Science

In polymer chemistry, the compound’s carboxylic acid group facilitates incorporation into coordination polymers, while the cyano group enables cross-linking reactions.

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
4-Cyano-3-methoxybenzoic acid-OCH3_3, -CN177.16Pharmaceutical synthesis
3-Fluoro-4-cyanobenzoic acid-F, -CN179.12PET radiotracer precursor
4-Cyano-2-methoxybenzoic acid-OCH3_3, -CN177.16Liquid crystal components

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